

morphine hydrochloride trihydrate CAS number and molecular formula

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Compound of Interest

Compound Name: *Morphine hydrochloride trihydrate*

Cat. No.: *B1234579*

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An In-depth Technical Guide to Morphine Hydrochloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Morphine Hydrochloride Trihydrate**, a potent opioid analgesic. It covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and analytical methodologies, designed to be a valuable resource for professionals in research and drug development.

Core Chemical and Physical Data

Property	Value	Reference
CAS Number	6055-06-7	[1][2][3][4]
Molecular Formula	C ₁₇ H ₁₉ NO ₃ · HCl · 3H ₂ O	[2][5]
Molecular Weight	375.84 g/mol	[2]
Appearance	White to off-white crystalline powder	[5][6]
Solubility	Soluble in water and ethanol; practically insoluble in chloroform and ether	[5][6]
Melting Point	Decomposes at approximately 200°C	[7]

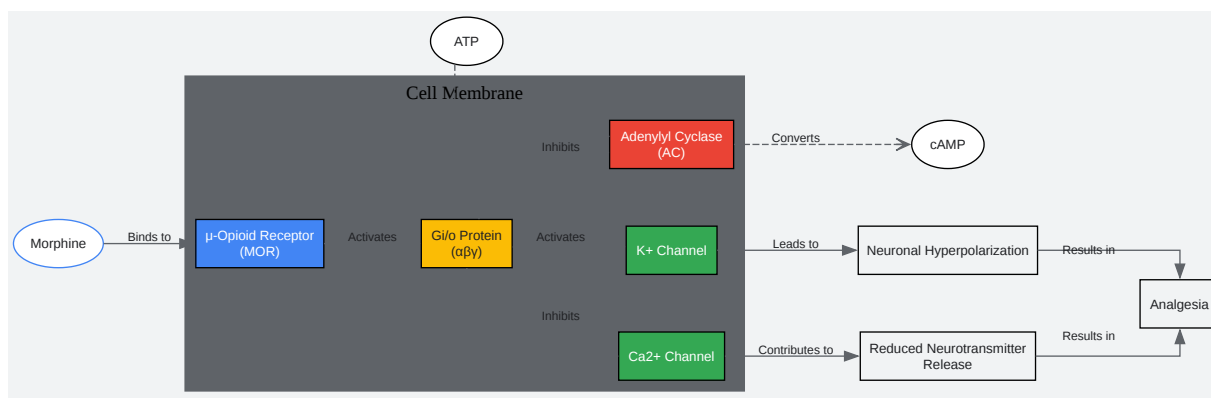
Pharmacodynamics: Mechanism of Action

Morphine hydrochloride trihydrate exerts its primary pharmacological effects by acting as an agonist at opioid receptors, with a high affinity for the μ -opioid receptor (MOR).[6][8] These receptors are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[1][9]

The binding of morphine to the μ -opioid receptor initiates a cascade of intracellular signaling events.[10] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[1] The activation of the receptor also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic and other central nervous system effects of morphine.[10]

Signaling Pathway

The activation of the μ -opioid receptor by morphine triggers a complex signaling cascade. The initial binding of morphine leads to a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o). This activation results in the dissociation of the G α and G $\beta\gamma$ subunits, which then modulate downstream effectors.



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Caption: Morphine's primary signaling pathway via the μ -opioid receptor.

Pharmacokinetics

The pharmacokinetic profile of morphine is characterized by its absorption, distribution, metabolism, and excretion.

Parameter	Description
Absorption	Well absorbed from the gastrointestinal tract, but oral bioavailability is low (~25-40%) due to significant first-pass metabolism in the liver.[3][11][12] Peak plasma concentrations are reached 30-90 minutes after oral administration and 15-20 minutes after subcutaneous or intramuscular injection.[11]
Distribution	Rapidly distributed throughout the body, including the brain. It has a large volume of distribution, and about one-third of the circulating drug is bound to plasma proteins.[11]
Metabolism	Primarily metabolized in the liver via glucuronidation. The main metabolites are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M6G is an active metabolite with analgesic properties.[11][12]
Excretion	Primarily excreted in the urine, with less than 10% excreted as unchanged morphine.[11] The elimination half-life is approximately 2 to 3 hours.[5]

Experimental Protocols

In Vivo Assessment of Analgesic Tolerance in Mice

This protocol is designed to evaluate the development of analgesic tolerance to morphine in a murine model.

Materials:

- **Morphine hydrochloride trihydrate** solution
- Saline solution (0.9% NaCl)

- Mouse restrainers
- Water bath set to 48°C
- Chronometer

Procedure:

- Habituation: To minimize stress-induced analgesia, handle the mice for five minutes daily for a week leading up to the experiment, habituating them to the restrainer.
- Baseline Nociceptive Threshold: On day zero, measure the baseline thermal nociceptive response of naive mice using the tail immersion test. Gently place the mouse in the restrainer and immerse the distal two-thirds of its tail in the 48°C water bath, starting the chronometer simultaneously. Record the latency to tail withdrawal.
- Morphine Administration: Administer a predetermined dose of **morphine hydrochloride trihydrate** (e.g., subcutaneously) and measure the analgesic effect over a time course (e.g., at 30, 60, 90, and 120 minutes post-injection).
- Chronic Treatment: For the subsequent six days, measure the nociceptive threshold daily before administering the same dose of morphine.
- Tolerance Assessment: On the seventh day, measure the analgesic effect of the morphine dose over the same time course as on day zero. A decrease in the analgesic effect indicates the development of tolerance.[\[13\]](#)

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of morphine in a solution using HPLC with a photodiode array (PDA) detector.

Instrumentation and Conditions:

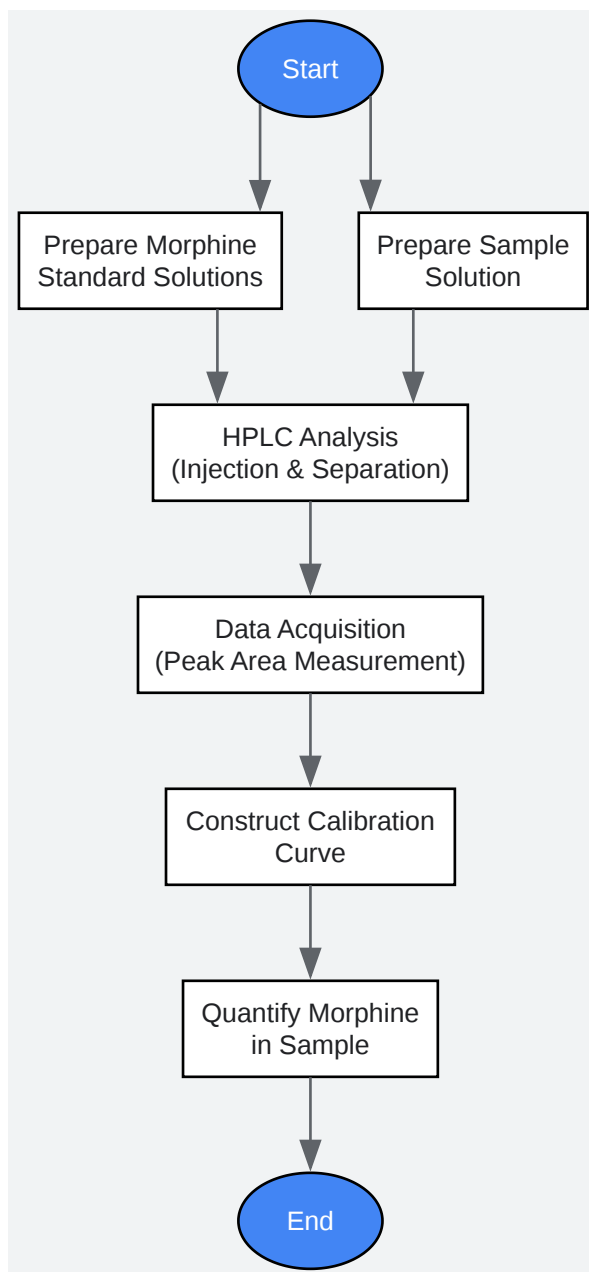
- HPLC System: Waters e2695 Separations Module with a Waters 2996 Photodiode Array Detector or equivalent.[\[14\]](#)

- Column: Kinetex 5u PFP 100A (150 x 4.6 mm) or a C18 reversed-phase column.[14][15]
- Mobile Phase: Isocratic elution with 50:50 acetonitrile:ammonium formate or acetonitrile-water (35:65 v/v) containing 0.5% (w/v) sodium dodecyl sulphate and 0.4% (v/v) acetic acid. [14][15]
- Detection Wavelength: 226 nm or 230 nm.[15][16]
- Flow Rate: 0.8 mL/min.[16]
- Column Temperature: 25°C.[16]

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **morphine hydrochloride trihydrate** of known concentrations in the mobile phase.
- Sample Preparation: Dilute the sample containing morphine to a concentration within the linear range of the assay.
- Injection: Inject a fixed volume of the standard solutions and the sample solution into the HPLC system.
- Data Analysis: Construct a calibration curve by plotting the peak area of the morphine standards against their concentrations. Determine the concentration of morphine in the sample by interpolating its peak area on the calibration curve.[14][15]

This experimental workflow can be visualized as follows:



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Caption: A generalized workflow for the quantification of morphine via HPLC.

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